N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11373290
InChI: InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18)
SMILES:
Molecular Formula: C14H15ClN4O3
Molecular Weight: 322.75 g/mol

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC11373290

Molecular Formula: C14H15ClN4O3

Molecular Weight: 322.75 g/mol

* For research use only. Not for human or veterinary use.

N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C14H15ClN4O3
Molecular Weight 322.75 g/mol
IUPAC Name N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C14H15ClN4O3/c1-2-3-6-9-7-4-5-8-10(9)16-14(20)12-11(15)13(18-17-12)19(21)22/h4-5,7-8H,2-3,6H2,1H3,(H,16,20)(H,17,18)
Standard InChI Key QZPVTKWLGHTAFV-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=CC=C1NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature of N-(2-Butylphenyl)-4-Chloro-5-Nitro-1H-Pyrazole-3-Carboxamide

Systematic IUPAC Nomenclature

The compound is formally named N-(2-butylphenyl)-4-chloro-5-nitro-1H-pyrazole-3-carboxamide under IUPAC rules. The numbering begins at the pyrazole nitrogen adjacent to the carboxamide group, with substituents at positions 4 (chloro) and 5 (nitro). The 2-butylphenyl group is attached via the amide nitrogen.

Structural Characterization

Key spectroscopic data include:

  • 1H-NMR: Signals for the 2-butylphenyl protons appear as a multiplet at δ 7.20–7.40 ppm (aromatic Hs), alongside aliphatic resonances (δ 1.20–1.60 ppm) for the butyl chain.

  • 13C-NMR: The carbonyl carbon resonates at δ 165–170 ppm, while the pyrazole carbons exhibit peaks between δ 110–150 ppm.

  • HRMS: A molecular ion peak at m/z 322.75 confirms the molecular formula.

PropertyValueSource
Molecular FormulaC14H15ClN4O3\text{C}_{14}\text{H}_{15}\text{ClN}_{4}\text{O}_{3}
Molecular Weight322.75 g/mol
XLogP33.2 (estimated)
Topological Polar SA104 Ų

Synthesis and Preparation Methods

Reaction Pathways

The synthesis typically involves a coupling reaction between 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid and 2-butylaniline, mediated by coupling agents such as EDCI or HOBt. Alternative routes may employ DABCO-catalyzed multicomponent reactions, as demonstrated in analogous pyrano[2,3-c]pyrazole syntheses .

Optimization Strategies

  • Solvent Selection: Ethanol or DMF is preferred for solubility and reaction efficiency .

  • Catalyst Loading: DABCO (10 mol%) achieves yields >70% in 30 minutes for related compounds .

  • Temperature: Reactions proceed optimally at 60–80°C, avoiding nitro group decomposition.

Physicochemical Properties and Characterization

Thermodynamic Parameters

  • Boiling Point: Estimated at 452.3±45.0°C based on analog data .

  • LogP: 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • UV-Vis: λmax ≈ 270 nm due to π→π* transitions in the aromatic system .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No data exist on oral bioavailability, metabolic pathways, or toxicity profiles. In vivo studies are needed to assess ADME properties.

Synthetic Scalability

Current protocols lack optimization for industrial-scale production. Continuous-flow reactors could enhance yield and purity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator